molecular formula C13H25NSi B1197553 1-(Triisopropylsilyl)pyrrole CAS No. 87630-35-1

1-(Triisopropylsilyl)pyrrole

Cat. No.: B1197553
CAS No.: 87630-35-1
M. Wt: 223.43 g/mol
InChI Key: FBQURXLBJJNDBX-UHFFFAOYSA-N
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Description

1-(Triisopropylsilyl)pyrrole is an organic compound with the chemical formula C13H25NSi. It is a derivative of pyrrole, featuring an isopropyl group and a silyl group attached to the pyrrole ring. This compound is known for its low solubility and high thermal stability, appearing as a colorless to pale yellow liquid with a pyrrole-like odor .

Biochemical Analysis

Biochemical Properties

1-(Triisopropylsilyl)pyrrole plays a significant role in biochemical reactions, particularly in electrophilic substitution reactions. It interacts with various electrophilic reagents such as bromine, iodine, and nitronium ions, specifically at the β-position of the pyrrole ring . These interactions are crucial for the synthesis of various heterocyclic compounds and intermediates. Additionally, this compound has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, indicating its potential involvement in redox reactions .

Cellular Effects

The effects of this compound on cellular processes are still under investigation. Preliminary studies suggest that it may influence cell signaling pathways and gene expression. The compound’s ability to participate in electrophilic substitution reactions could potentially affect cellular metabolism by altering the levels of key metabolites and intermediates

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. It has been shown to participate in perfluoroalkylation and Vilsmeier formylation reactions, which are essential for the synthesis of complex organic molecules . The compound’s ability to generate pyrrolic cation radicals suggests that it may also play a role in redox reactions and enzyme inhibition or activation

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is moisture-sensitive and reacts slowly with water, which can affect its long-term stability and efficacy . Studies have shown that this compound remains stable under inert atmosphere and low temperatures, but its reactivity may decrease over time due to gradual hydrolysis . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to determine the threshold and toxic doses to ensure safe and effective use in research. High doses of the compound may lead to adverse effects, including toxicity and disruption of cellular functions

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to electrophilic substitution reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of key intermediates and products

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s hydrophobic nature and reactivity with electrophilic reagents suggest that it may interact with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within cells, influencing its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Triisopropylsilyl)pyrrole is typically synthesized by reacting pyrrole with a silane reagent, such as triisopropylsilylchloromethane. The reaction is carried out under an inert atmosphere to prevent moisture interference, usually at temperatures between 2-8°C .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

1-(Triisopropylsilyl)pyrrole undergoes various types of chemical reactions, including:

Electrophilic Substitution Reactions:

Perfluoroalkylation and Vilsmeier Formylation Reactions:

Comparison with Similar Compounds

Uniqueness: 1-(Triisopropylsilyl)pyrrole is unique due to its high thermal stability and low solubility, making it suitable for specific industrial applications. Its ability to generate pyrrolic cation radicals and participate in regioselective substitution reactions further distinguishes it from other pyrrole derivatives .

Properties

IUPAC Name

tri(propan-2-yl)-pyrrol-1-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NSi/c1-11(2)15(12(3)4,13(5)6)14-9-7-8-10-14/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQURXLBJJNDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236539
Record name N-Triisopropylsilylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87630-35-1
Record name N-Triisopropylsilylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087630351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Triisopropylsilylpyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Triisopropylsilyl)pyrrole
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Synthesis routes and methods I

Procedure details

Pyrrole (2.9 ml, 42 mmol) was added dropwise with stirring at room temperature to a suspension of potassium tert-butoxide (4.66 g, 42 mmol) and 18-crown-6 (0.2 g, 0.76 mmol) in ether (300 ml). After 1 hour tri-isopropylsilyl chloride (8.0 g, 42 mmol) was added dropwise, and then the reaction mixture was stirred for 16 hours, and filtered. The residue was washed with ether and the combined filtrate and washings were washed with brine, then dried and concentrated to give N-tri-isopropylsilylpyrrole (8.0 g, 86% yield) as a clear oil, 1H nmr: delta 1.04 (18H, d), 1.38 (3H, m), 6.22 (2H, m), 6.72 (2H, m) ppm.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pyrrole (1.0 mL, 0.96 g, 15 mmol) was added dropwise at 0° C. to a stirred suspension of sodium hydride (0.758 g of 50% dispersion in mineral oil, 16 mmol) in anhydrous DMF (20 mL). When hydrogen evolution (foaming) had ceased, triisopropylsilyl chloride (3.1 mL, 2.8 g, 15 mmol) was added dropwise and stirring at 0° C. was then continued for 0.75 h. The reaction mixture was partitioned between ether and water, and the ether phase was washed with water, dried oversodium sulfate, and evaporated in vacuum. Purification by column chromatography on silica gel (hexane/ethyl acetate=10:1) gave an oil (1.01 g, 30.2% yield); 1H NMR (CDCl3) δ 1.09 (d, 18 H, Me), 1.45 (sept, 3 H, CH), 6.31 (t, 2H, H-3.4), 6.80 (t, 2H, H-2.5). MS (M+H) m/z 224.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.758 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Name
Yield
30.2%

Synthesis routes and methods III

Procedure details

A solution n-BuLi in THF (2.5 M, 19.6 mL, 49 mmol) was added to a stirred solution of pyrrole (3 g, 44.7 mmol) in anhydrous THF (20 mL) at −78° C. in an N2 atmosphere. Then the mixture was warmed to room temperature and stirred at this temperature for 10 min. The mixture was cooled again to −78° C., and chlorotriisopropylsilane (10.5 g, 44.7mmol) was added dropwisely with stirring. Then the mixture was warmed to room temperature and stirred for additional 30 min., diluted with water (200 mL), extracted with ether (200 mL). The organic layer was washed with water (2×100 mL) and brine (100 mL), dried over Na2SO4, concentrated to give crude 1-(triisopropylsilyl)-1H-pyrrole (11 g, 100%) as a oil. LCMS: 224 [M+1]+. 1H NMR (400 MHz, DMSO-d6) δ 0.98 (m, 18H), 1.40 (m 3H), 6.20 (m, 2H), 6.80 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
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Reaction Step One
Name
Quantity
19.6 mL
Type
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Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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